molecular formula C13H20N2 B14024799 trans-1-Benzyl-4-methyl-piperidin-3-amine

trans-1-Benzyl-4-methyl-piperidin-3-amine

Cat. No.: B14024799
M. Wt: 204.31 g/mol
InChI Key: UMKXOVBYIBQJBM-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Benzyl-4-methyl-piperidin-3-amine is a chiral piperidine derivative recognized as a vital intermediate in exploratory pharmaceutical synthesis. This compound features a stereochemically defined trans configuration between the 4-methyl and 3-amine substituents on the piperidine ring, a structural feature known to significantly influence biological activity and potency in drug candidates . The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of therapeutic agents due to its structural flexibility and tunable electronic distribution . Research indicates that the introduction of an alkyl group, such as a methyl, at the C-3 position of the 4-aminopiperidine core can profoundly impact its pharmaceutical profile, and the specific absolute stereochemistry of these substituents is a critical determinant of biological activity . This amine serves as a key synthetic precursor for the preparation of trans-3-methyl-4-aminopiperidines, which are advanced intermediates in drug discovery programs . Its primary research value lies in its application in the stereoselective synthesis of potential therapeutic agents. The compound has been specifically investigated and used in the development of protein kinase inhibitors and is a direct intermediate in the synthesis of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a building block for drugs like tofacitinib . The synthetic route to this compound can involve a stereoselective reduction and Mitsunobu inversion to install the amine group with the desired trans-stereochemistry, ensuring high optical purity . This product is intended for research and development purposes in a controlled laboratory environment. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-methylpiperidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m0/s1

InChI Key

UMKXOVBYIBQJBM-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Condensation, Catalytic Hydrogenation, and Chiral Resolution

Overview:

This method involves a six-step synthetic route starting from relatively inexpensive and readily available starting materials such as N-benzyl-4-carbonyl-ethyl nipecotate or 3-amino-4-methylpyridine derivatives. The process avoids hazardous reagents like lithium aluminum hydride and expensive catalysts such as Rh/C or platinum oxide, aiming for industrial scalability with high yield and safety.

Key Steps:

Step Reaction Description Conditions Notes
1 Condensation of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia in ethanol 0–70°C, preferably 30–40°C, 5–72 h (optimal ~16–30 h) Molar ratio substrate:ammonia 1:1–10, preferred 1:2–5
2 Grignard reaction with methyl magnesium bromide in THF −80 to 0°C, 2–10 h Molar ratio 1:0.8–3.0
3 Catalytic hydrogenation with Raney Nickel 10–80°C, 2–60 h Weight ratio substrate:Raney Ni 100:1 to 5:1
4 Further functional group transformations (not detailed) Various
5 Resolution with L-di-p-toluoyltartaric acid (L-DTTA) in methanol-water mixture 10–70°C, preferably 35–50°C, 2–60 h Molar ratio substrate:L-DTTA 1:0.2–2.0, preferred 1:0.4–1.0
6 Isolation and drying 50–60°C vacuum drying Off-white crystalline salt obtained

Advantages:

  • Avoids use of highly reactive and dangerous reagents like lithium aluminum hydride.
  • Uses inexpensive starting materials.
  • High overall yield compared to prior methods.
  • Process amenable to industrial scale-up.
  • Safer and environmentally friendlier.

Yield and Purity:

  • Total yield reported around 23.3% for the final salt.
  • Purity suitable for pharmaceutical intermediate use.

Reference: CN105237463A (2015)

Reductive Amination Route Using Sodium Triacetoxyborohydride and Platinum Oxide

Overview:

An earlier method involves multiple steps including quaternization of pyridine derivatives, partial reduction, and reductive amination using sodium triacetoxyborohydride and platinum oxide catalysts.

Key Steps:

Step Reaction Description Conditions Notes
(i) Quaternization of pyridine nitrogen with benzyl bromide or chloride Toluene, reflux Lacrimatory benzyl bromide used
(ii) Partial reduction with sodium borohydride in methanol Ambient temperature Produces tetrahydropyridine intermediate
(iii) Reduction with platinum oxide Methanol, hydrogen atmosphere Platinum oxide is explosive and costly
(iv) Reductive amination with lithium aluminum hydride Anhydrous conditions Pyrophoric reagent, safety concerns
(v) Purification by column chromatography Multiple stages Labor-intensive and costly

Drawbacks:

  • Overall low yield (~13.6% molar yield).
  • Use of hazardous reagents: lithium aluminum hydride (pyrophoric), platinum oxide (explosive), benzyl bromide (lacrimatory).
  • Multiple chromatographic purifications increase cost and complexity.
  • Difficult to scale up safely.
  • Moisture-sensitive reagents complicate handling.

Reference: EP2994454B1, US9951012B2 (2014)

Improved Process Using Sodium Hydride and Red Aluminum Reduction

Overview:

This method improves upon earlier routes by using sodium hydride for N-methoxycarbonylation and red aluminum (sodium aluminate) for amide reduction, avoiding lithium aluminum hydride. The process also employs chiral resolution with L-di-p-toluoyltartaric acid to obtain the desired stereoisomer.

Key Steps and Conditions:

Step Reaction Description Conditions Yield / Purity
1 N-methoxycarbonylation of 3-amino-4-methylpyridine with methyl carbonate THF, sodium hydride (1.0–2.0 eq), −5 to 10°C feed, 25–40°C reaction, 5–10 h Yield ~93–94%, purity ~98% (HPLC)
2 Rhodium-catalyzed hydrogenation of carbamic acid methyl ester Acetic acid, 0.5–2.0 MPa H2, 55–60°C Yield ~69%
3 Benzylation with bromobenzyl in presence of base (sodium carbonate, triethylamine, etc.) Methylene chloride, 40°C, 5 h Yield ~94%
4 Reduction of carbamate to amine using red aluminum in toluene 15–40°C, 0.5–3 h Crude product purity ~92–93% (GC), used directly
5 Chiral resolution with L-di-p-toluoyltartaric acid in Virahol/methanol/water Reflux, slow cooling, filtration Yield ~40%, purity suitable for pharmaceutical use

Advantages:

  • Avoids lithium aluminum hydride and other pyrophoric reagents.
  • Uses safer, more stable reagents (sodium hydride, red aluminum).
  • Simplified work-up, fewer purification steps.
  • High purity intermediates and final product.
  • Environmentally friendlier with less waste.
  • Suitable for industrial scale-up.

Summary Table of Key Reaction Parameters:

Step Reagents Temp (°C) Time (h) Yield (%) Notes
1 Sodium hydride, methyl carbonate 25–40 5–10 93–94 High purity intermediate
2 Rh/C, H2 55–60 0.5–5 69 Hydrogenation
3 Bromobenzyl, base 40 5 94 Benzylation
4 Red aluminum, toluene 15–40 0.5–3 Crude, ~92% purity Used directly
5 L-DTTA, Virahol/methanol/water Reflux/cooling Overnight 40 Chiral resolution

Reference: CN104860872A (2015)

Asymmetric Catalytic Hydrogenation and Thorpe-Ziegler Reaction Approach

Overview:

This approach synthesizes the compound via a Thorpe-Ziegler reaction followed by asymmetric catalytic hydrogenation, which eliminates the need for chiral resolution. The process yields high purity and yield with fewer byproducts.

Key Features:

  • Starting from 3-chlorobutyraldehyde and sodium cyanide.
  • Leuckart-Wallach reaction and Thorpe-Ziegler cyclization to form intermediate.
  • Reaction with methylamine solution to generate enamine.
  • Asymmetric catalytic hydrogenation to obtain the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine directly.
  • Avoids chiral resolution step.
  • High total yield and purity.

Advantages:

  • Shorter synthesis route.
  • High stereoselectivity due to asymmetric hydrogenation.
  • Reduced byproducts.
  • Suitable for industrial scale.

Reference: LookChem synthesis summary (2017–2019)

Comparative Analysis of Preparation Methods

Feature Multi-Step Condensation & Raney Ni Hydrogenation Reductive Amination with LiAlH4 & PtO2 Sodium Hydride & Red Aluminum Reduction Asymmetric Hydrogenation & Thorpe-Ziegler
Number of Steps 6 5+ (including protection/deprotection) 5 Fewer (due to direct asymmetric hydrogenation)
Use of Hazardous Reagents No LiAlH4; safe reagents LiAlH4, PtO2 (explosive), benzyl bromide No LiAlH4; uses sodium hydride, red aluminum Avoids hazardous reagents
Yield (Overall) ~23% ~13.6% ~40% (chiral resolution step) High (not quantified)
Purification Simple filtration, crystallization Multiple chromatographies Minimal purification, direct use of intermediates Minimal purification
Scalability Industrially viable Difficult due to hazards Industrially viable Promising for scale-up
Environmental Impact Lower waste, safer reagents High waste, hazardous reagents Lower waste, safer reagents Environmentally friendly
Cost Low to moderate High (due to catalysts, reagents) Moderate Moderate

Summary and Recommendations

The preparation of trans-1-benzyl-4-methyl-piperidin-3-amine has evolved significantly from early methods relying on hazardous reagents and inefficient steps to more modern, safer, and higher-yielding processes.

  • The multi-step condensation followed by Raney Nickel hydrogenation and chiral resolution offers a balanced approach with good yields and safety, suitable for industrial production.

  • The sodium hydride and red aluminum reduction method provides a safer and more environmentally friendly alternative with high purity and simplified work-up, making it highly attractive for scale-up.

  • The asymmetric catalytic hydrogenation approach is promising for high stereoselectivity and yield, potentially eliminating chiral resolution, but may require specialized catalysts.

  • The reductive amination routes using lithium aluminum hydride and platinum oxide are largely outdated due to safety risks, low yields, and high costs.

Chemical Reactions Analysis

Reductive Amination

trans-1-Benzyl-4-methyl-piperidin-3-amine is synthesized via reductive amination of 1-benzyl-4-methylpiperidin-3-one. Key reducing agents and conditions include:

Reducing AgentSolventTemp (°C)Yield (%)Diastereomer RatioSource
LiAlH₄THF0–540–4530:70 (10a:10b)
NaBH₄THF25–30
NaCNBH₃THF25–30
  • LiAlH₄ is preferred for higher yields, though it generates a mixture of diastereomers requiring chromatographic separation .

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is used in reductive amination with methylamine, but it is moisture-sensitive and pyrophoric, limiting scalability .

Chiral Resolution

The compound undergoes chiral resolution using L-di-p-toluoyltartaric acid (L-DTTA) to isolate the (3R,4R)-enantiomer:

Resolution StepConditionsYield (%)Purity (ee)Source
Salt formation with L-DTTAMethanol-water (1:1), 40°C, 18h43>99%

This method avoids hazardous reagents like LiAlH₄ and achieves high enantiomeric excess (ee) .

Nucleophilic Substitution

The amine participates in nucleophilic substitution reactions, particularly in synthesizing Janus kinase inhibitors:

SubstrateConditionsProductYield (%)Source
4-Chloro-5-nitro-1-tosyl-pyrrolo[2,3-b]pyridineDioxane, DIEA, 100°C (microwave)N-(1-Benzyl-4-methylpiperidin-3-yl)-5-nitro-1-tosyl-pyrrolo[2,3-b]pyridine-4-amine62

Reaction efficiency improves with electron-withdrawing groups (e.g., tosyl) on the pyrrolopyrimidine ring .

Deprotection and Functionalization

The benzyl group is removed via catalytic hydrogenation for further derivatization:

ReactionCatalystSolventTemp (°C)Yield (%)Source
DebenzylationPd/CMethanol2585
Methylation (post-deprotection)CH₃ITHF0–2578

Hydrogenolysis enables access to the free piperidine scaffold for subsequent alkylation or acylation.

Oxidation and Condensation

The amine undergoes oxidation and condensation to form imines or Schiff bases:

Reaction TypeOxidizing AgentProductApplicationSource
OxidationKMnO₄1-Benzyl-4-methylpiperidin-3-oneIntermediate for reductive amination
CondensationRCHOSchiff base derivativesLigands in catalysis

Oxidation regenerates the ketone precursor, enabling iterative synthesis.

Comparative Yield Analysis

A comparison of synthetic routes highlights improvements in efficiency:

RouteTotal Yield (%)Key AdvantageSource
LiAlH₄ reduction + L-DTTA resolution23.3Avoids pyrophoric reagents
NaBH(OAc)₃ reductive amination13.6Low scalability
Microwave-assisted substitution62Shorter reaction time

Key Findings

  • Reductive amination with LiAlH₄ or NaBH(OAc)₃ is central to synthesis but requires careful optimization .

  • Chiral resolution using L-DTTA achieves >99% ee, critical for pharmaceutical applications .

  • Nucleophilic substitution on heterocyclic substrates enables access to bioactive molecules .

  • Catalytic debenzylation facilitates versatile downstream functionalization.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Benzyl-4-methyl-piperidin-3-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .

Biology: In biology, this compound is used in the study of enzyme interactions and receptor binding. It is also used in the development of new biochemical assays and diagnostic tools .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases .

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-methyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Stereoisomeric Variants

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS 1062580-52-2) :

    • Structure : Features an additional N-methyl group compared to the parent compound.
    • Application : Used as a chiral intermediate in asymmetric synthesis for APIs. Its stereochemical purity (>99% ee) is crucial for pharmacological efficacy .
    • Synthesis : Prepared via reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine, achieving 70% yield using sodium borohydride and titanium(IV) isopropoxide .
  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS 477600-68-3) :

    • Properties : Enantiomer of the (3R,4R) variant, sharing identical molecular weight (218.34 g/mol) but differing in optical activity. Used in enantioselective drug development .
Parameter trans-1-Benzyl-4-methyl-piperidin-3-amine (3R,4R)-N,4-dimethyl variant (3S,4S)-N,4-dimethyl variant
Molecular Formula C14H22N2 C14H22N2·2HCl C14H22N2·2HCl
Molecular Weight (g/mol) 218.34 312.37 312.37
logP ~2.2 (predicted) 2.45 2.45
Stereochemistry Trans (R,R or S,S) R,R S,S
Key Application Tofacitinib intermediate Chiral APIs Chiral APIs

Functional Group Modifications

  • 1-Benzyl-N-methyl-4-methylpiperidin-3-amine (CAS 384338-23-2) :

    • Modification : Incorporates an N-methyl group instead of the primary amine.
    • Impact : Increased lipophilicity (logP = 2.45) enhances membrane permeability but may reduce hydrogen-bonding interactions in target binding .
  • N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2) :

    • Structure : Replaces the 3-amine with a nitro-substituted pyridine ring.
    • Safety : Classified as hazardous due to nitro group toxicity; requires strict handling protocols .

Substituted Benzyl Derivatives

  • 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride (CAS 1956325-27-1) :
    • Modification : Trifluoromethyl group on the benzyl ring enhances metabolic stability and electron-withdrawing effects.
    • Utility : Explored in CNS drug discovery due to improved blood-brain barrier penetration .

Biological Activity

Trans-1-benzyl-4-methyl-piperidin-3-amine, a compound in the piperidine class, has garnered attention due to its potential biological activities, particularly in the context of analgesic and neuropharmacological applications. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound has been documented through various methodologies. A notable process involves the N-acylation of 3-amino-4-methyl pyridine followed by quaternization and reductive amination steps to yield the desired product efficiently . The stereochemical purity of the compound is crucial, as enantiomerically pure forms exhibit distinct biological activities .

Analgesic Properties

This compound has shown significant affinity for opioid receptors, particularly the μ-opioid receptor. Studies indicate that compounds in the piperidine series can exhibit high μ-selectivity while also interacting with δ and κ-opioid receptors . The IC50 values for related compounds suggest strong analgesic potential, comparable to established opioids like morphine .

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly in pain pathways. In animal models, it has been observed to alleviate symptoms of neuropathic pain by affecting ion channel activity and reducing inflammatory markers . For instance, compounds structurally related to this compound have been shown to decrease mechanical allodynia and thermal hyperalgesia in various pain models .

Study on Pain Models

A study involving a CCI (Chronic Constriction Injury) model demonstrated that administration of this compound significantly reduced pain behaviors in treated animals compared to controls. The compound's action was linked to a decrease in pro-inflammatory cytokines such as TNF and IL-1β, indicating its potential as an anti-inflammatory agent alongside its analgesic effects .

Synthesis and Characterization

In a synthesis-focused study, researchers successfully produced optically pure forms of this compound. The characterization included NMR spectroscopy confirming the stereochemistry and purity necessary for assessing biological activity. These studies emphasize the importance of stereochemistry in determining the efficacy and safety profile of piperidine derivatives .

Data Tables

Biological Activity IC50 (μM) Mechanism
μ-opioid receptor3.45Receptor binding
δ-opioid receptor33.1Receptor binding
Anti-inflammatory-Cytokine modulation

Q & A

What are the established synthetic methodologies for trans-1-Benzyl-4-methyl-piperidin-3-amine, and what are the critical reaction intermediates?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step sequences, including reductive amination, alkylation, or condensation reactions. Key intermediates include:

  • Benzyl-protected piperidine precursors : For stereochemical control during alkylation or substitution steps.
  • Methyl-substituted intermediates : Introduced via nucleophilic addition or catalytic hydrogenation.

For example, N-benzyl piperidine derivatives are often synthesized using alkyl halides or benzyl bromides under basic conditions, followed by purification via column chromatography . Intermediate characterization by NMR and mass spectrometry (MS) ensures regiochemical fidelity .

How can researchers employ factorial design to optimize reaction conditions for synthesizing this compound?

Level : Advanced
Methodological Answer :
Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. Steps include:

Screening experiments : Identify critical factors (e.g., reaction time, reagent stoichiometry).

Central composite design : Quantify interactions between variables (e.g., temperature vs. catalyst concentration).

Response surface modeling : Predict yield maxima or purity thresholds.

For instance, a 2³ factorial design could resolve contradictions in yield data by isolating the effect of solvent polarity on stereoselectivity .

Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and stereochemistry of this compound?

Level : Basic
Methodological Answer :

TechniqueData TypeKey ParametersReferences
NMR ¹H/¹³C spectraCoupling constants (J values) for trans-configuration
Mass Spec Molecular ion peakm/z = 204.3 (C₁₃H₂₀N₂)
HPLC Retention timeChiral columns (e.g., amylose-based)

Nuclear Overhauser Effect (NOE) experiments distinguish trans- and cis-isomers by spatial proton interactions .

What computational approaches are available to predict and validate the reaction pathways for novel derivatives of this compound?

Level : Advanced
Methodological Answer :
Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key steps like ring closure or benzylation. Methods include:

  • Reaction path searches : Identify low-energy pathways for stereoselective synthesis.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.

For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error in reaction optimization .

How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?

Level : Advanced
Methodological Answer :
Discrepancies (e.g., melting points, solubility) arise from impurities or measurement protocols. Mitigation strategies:

Standardized characterization : Use DSC for melting point analysis and Karl Fischer titration for water content.

Cross-validation : Compare data with NIST reference spectra or independent lab replicates .

What purification strategies are recommended for isolating this compound with high enantiomeric purity?

Level : Basic
Methodological Answer :

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
  • Preparative HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Multi-step protocols from pyrazole syntheses (e.g., repeated recrystallization) ensure ≥99% enantiomeric excess .

What are the key considerations in designing stability studies for this compound under various storage conditions?

Level : Advanced
Methodological Answer :

  • Stress testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways.
  • Analytical monitoring : Track decomposition via HPLC-MS and quantify impurities (e.g., N-oxide derivatives) .

How can reaction kinetics studies enhance the understanding of this compound formation mechanisms?

Level : Advanced
Methodological Answer :
Rate laws and Eyring plots derived from kinetic data reveal rate-determining steps (e.g., benzyl group migration). Techniques include:

  • In situ FTIR : Monitor intermediate concentrations in real time.
  • Isothermal calorimetry : Measure enthalpy changes during exothermic steps.

Contradictions in activation energy values are resolved by comparing solvent effects (polar aprotic vs. protic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.